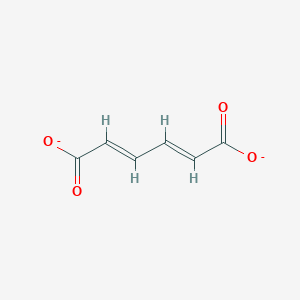

trans,trans-Muconate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H4O4-2 |

|---|---|

Peso molecular |

140.09 g/mol |

Nombre IUPAC |

(2E,4E)-hexa-2,4-dienedioate |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1+,4-2+ |

Clave InChI |

TXXHDPDFNKHHGW-ZPUQHVIOSA-L |

SMILES |

C(=CC(=O)[O-])C=CC(=O)[O-] |

SMILES isomérico |

C(=C/C(=O)[O-])\C=C\C(=O)[O-] |

SMILES canónico |

C(=CC(=O)[O-])C=CC(=O)[O-] |

Origen del producto |

United States |

Contextualization of Trans,trans Muconate Within the Dicarboxylic Acid Family

trans,trans-Muconate, formally known as (2E,4E)-hexa-2,4-dienedioic acid, is a member of the dicarboxylic acid family. wikipedia.orgnih.gov These organic compounds are characterized by the presence of two carboxylic acid functional groups (–COOH). wikipedia.org The structure of this compound features a six-carbon chain with carboxylic acid groups at both ends and two conjugated carbon-carbon double bonds in the trans configuration. tandfonline.comsigmaaldrich.com This specific arrangement of double bonds and functional groups confers reactivity that makes it a valuable precursor in chemical synthesis. mdpi.comresearchgate.net

Dicarboxylic acids are prevalent in both industrial applications and natural metabolic pathways. wikipedia.org For instance, adipic acid is a key component in the production of nylon, while succinic and fumaric acids are vital intermediates in cellular metabolism. wikipedia.orgwikipedia.org this compound's position in this family is notable due to its conjugated double bond system, which is not present in saturated dicarboxylic acids like adipic acid. This unsaturation provides specific reaction sites, particularly for polymerization and cycloaddition reactions. uhasselt.benih.gov

Overview of Muconate Isomers and Their Distinct Academic Research Significance

De Novo Biosynthesis from Renewable Carbon Sources

De novo biosynthesis involves the construction of trans,trans-muconate from basic renewable resources like sugars. This process leverages the central carbon metabolism of engineered microbes, directing metabolic flux towards the production of the desired chemical.

Metabolic Routes from Glucose and Xylose Feedstocks

The production of muconic acid from carbohydrates like glucose and xylose is primarily rooted in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. labpartnering.org In engineered microorganisms, glucose and xylose are metabolized through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). d-nb.infotandfonline.com These two precursor metabolites are then condensed to form 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP), the entry point into the shikimate pathway. labpartnering.org

Recent research has focused on the efficient co-utilization of glucose and xylose, as both are abundant sugars in lignocellulosic biomass. kobe-u.ac.jpnrel.gov However, a common challenge is carbon catabolite repression (CCR), where microbes preferentially consume glucose over xylose, leading to decreased production efficiency. kobe-u.ac.jp Strategies to overcome this include the development of co-culture systems where different microbial strains specialize in consuming either glucose or xylose. kobe-u.ac.jppnas.org For instance, one Escherichia coli strain can be engineered to convert glucose to an intermediate like 3-dehydroshikimic acid (DHS), which is then secreted and converted to muconic acid by a second strain that consumes xylose. kobe-u.ac.jp Another approach involves "parallel metabolic pathway engineering," where glucose metabolism is directed towards the shikimate pathway for muconate synthesis, while xylose is catabolized to supply essential metabolites for cell growth. kobe-u.ac.jp

Integration with the Shikimate Pathway and Aromatic Precursor Formation

The shikimate pathway is central to the de novo biosynthesis of muconic acid. labpartnering.orgmdpi.com A key intermediate in this pathway is 3-dehydroshikimate (DHS). labpartnering.orgpnas.org From DHS, several engineered pathways can lead to the formation of muconate. labpartnering.org One common route involves the conversion of DHS to protocatechuate (PCA) by the enzyme 3-dehydroshikimate dehydratase. labpartnering.orgtandfonline.com PCA is then decarboxylated to form catechol, which is subsequently cleaved by catechol 1,2-dioxygenase to yield cis,cis-muconic acid. tandfonline.compnas.org This initial isomer can then be converted to the trans,trans-isomer. google.com

The efficiency of this pathway relies on redirecting the metabolic flux from the native aromatic amino acid biosynthesis towards muconate production. This often involves genetic modifications to eliminate competing pathways. pnas.org For example, deleting genes that encode enzymes for downstream steps in aromatic amino acid synthesis can prevent the drain of intermediates away from the muconate production pathway. pnas.org

Biotransformation from Aromatic Compounds

An alternative to de novo synthesis is the biotransformation of aromatic compounds, particularly those derived from lignin, a complex polymer found in plant cell walls. This approach leverages the natural catabolic pathways of certain microorganisms.

Catabolic Pathways of Lignin-Derived Aromatic Substrates

Lignin is a rich source of various aromatic molecules that can be converted into valuable chemicals. researchgate.net Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved catabolic pathways to break down these aromatic compounds. researchgate.net These pathways typically converge on a few key intermediates. mdpi.com For example, lignin-derived compounds such as p-coumarate, ferulate, 4-hydroxybenzoate, and vanillate (B8668496) are metabolized to form protocatechuate (PCA). researchgate.net Other aromatics like phenol (B47542) and guaiacol (B22219) are funneled into catechol. researchgate.net

Role of Catechol and Protocatechuate as Key Metabolic Intermediates

Catechol and protocatechuate are central intermediates in the biotransformation of aromatic compounds to muconic acid. tandfonline.comresearchgate.net In engineered microbes, these intermediates are channeled into the muconate production pathway. The conversion of PCA to catechol is a critical step, which can then be efficiently converted to cis,cis-muconic acid by catechol 1,2-dioxygenase. tandfonline.comresearchgate.net The resulting cis,cis-muconate can be subsequently isomerized to obtain the desired trans,trans-isomer. google.com

The conversion of catechol to cis,cis-muconic acid is a single enzymatic step catalyzed by catechol 1,2-dioxygenase, making it a highly efficient process. tandfonline.com For instance, engineered Corynebacterium glutamicum has been shown to accumulate high concentrations of muconic acid from catechol. tandfonline.com

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

Significant efforts in metabolic engineering and synthetic biology have been dedicated to improving the efficiency of trans,trans-muconate production. These strategies aim to optimize microbial strains for higher titers, yields, and productivities.

Key approaches include:

The table below summarizes some of the key engineered microorganisms and their performance in producing muconic acid.

| Microorganism | Feedstock | Key Engineering Strategies | Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Glucose | Overexpression of AroC and MenF fusion protein | 4.45 | acs.orgnih.gov |

| Escherichia coli | Glucose/Xylose | Co-culture system | 0.068 (MA) & 0.187 (DHS) | pnas.org |

| Escherichia coli | Glucose/Xylose | Parallel metabolic pathway engineering | 4.09 | kobe-u.ac.jp |

| Saccharomyces cerevisiae | Glucose | Knockout of ARO3, overexpression of feedback-resistant aro4, zwf1 deletion, TKL1 overexpression | 0.141 | nih.govberkeley.edu |

| Saccharomyces cerevisiae | Glucose | Rewired shikimate pathway, enhanced PEP supply | 22.5 | researchgate.net |

| Pseudomonas putida | Glucose/Xylose | Strain engineering, media optimization, bioprocess development | 47.2 | rsc.org |

| Corynebacterium glutamicum | Catechol | Deletion of muconate cycloisomerase, overexpression of catechol 1,2-dioxygenase | 85 | tandfonline.com |

Rational Design and Construction of Recombinant Microbial Strains

The cornerstone of microbial this compound production lies in the rational design and construction of recombinant microbial strains. This involves introducing heterologous genes to create novel biosynthetic pathways or optimizing existing ones in host organisms such as Escherichia coli and Saccharomyces cerevisiae.

A prevalent strategy commences with intermediates of the shikimate pathway, which is naturally present in many microorganisms for the synthesis of aromatic amino acids. One such intermediate, 3-dehydroshikimic acid (DHS), can be diverted towards this compound production. This is achieved by introducing enzymes like 3-dehydroshikimate dehydratase to convert DHS to protocatechuic acid (PCA). Subsequently, PCA is decarboxylated to catechol, a crucial precursor. The catechol is then cleaved by catechol 1,2-dioxygenase to yield cis,cis-muconate, which is finally isomerized to the desired trans,trans form.

Lignin, an abundant aromatic biopolymer, also serves as a promising feedstock. Recombinant strains of bacteria like Corynebacterium glutamicum and Pseudomonas putida have been engineered to funnel aromatic compounds derived from lignin, such as catechol and PCA, into the muconate biosynthetic pathway.

The selection of the microbial host is a critical design parameter. While E. coli is favored for its rapid growth and well-understood genetics, yeast like S. cerevisiae offers robustness in industrial fermentation conditions, including tolerance to low pH which can simplify downstream purification of muconic acid.

Optimization of Enzyme Expression and Metabolic Flux Control Strategies

To maximize the yield of this compound, it is imperative to optimize the expression of the biosynthetic enzymes and control the metabolic flux. This ensures a balanced pathway, preventing the buildup of toxic intermediates and channeling carbon efficiently towards the final product.

A primary method for optimizing enzyme levels is the use of promoters with varying strengths to control gene transcription. This allows for the fine-tuning of each enzymatic step in the pathway. For example, in engineered E. coli, the expression levels of key enzymes were carefully balanced to enhance muconate production.

Another critical strategy is the elimination of competing metabolic pathways through gene knockouts. By deleting genes responsible for the consumption of key intermediates like PCA, the metabolic flux can be redirected towards this compound synthesis. For instance, deleting the pcaGH genes in P. putida prevents the degradation of PCA, thereby increasing its availability for the muconate pathway.

Furthermore, dynamic regulation of gene expression using biosensors offers a sophisticated approach to flux control. These systems can sense the concentration of a specific metabolite and adjust the expression of pathway genes accordingly, allowing for an autonomous and responsive metabolic network.

Isomerization Studies for Directed this compound Production

A significant challenge in the biological production of muconic acid is that biosynthetic pathways often yield a mixture of isomers, predominantly the cis,cis and cis,trans forms. Therefore, efficient methods for isomerization to the desired trans,trans isomer are essential.

Enzymatic Isomerization from cis,cis- and cis,trans-Muconate Isomers

Enzymatic isomerization presents a highly specific and efficient route to obtain pure this compound. The enzyme muconate cycloisomerase, which is part of the β-ketoadipate pathway, naturally converts cis,cis-muconate to muconolactone. However, some microorganisms possess a muconate isomerase that can facilitate the conversion of cis,cis-muconate to cis,trans-muconate, which can then be further isomerized.

To achieve direct production of this compound, researchers have successfully expressed a bacterial muconate isomerase in E. coli. This enzyme efficiently converts the biosynthesized cis,cis-muconate into the trans,trans form, leading to its accumulation. This integrated approach of biosynthesis and enzymatic isomerization within a single microbial host streamlines the production process.

Investigating Catalytic and Photochemical Isomerization Mechanisms

In addition to enzymatic methods, chemical catalysis and photochemical approaches have been explored for the isomerization of muconate isomers. These methods are particularly relevant for downstream processing of the fermentation broth.

Catalytic isomerization can be achieved using various catalysts. For instance, iodine has been shown to effectively catalyze the conversion of cis,cis-muconic acid to the trans,trans isomer upon heating. This method offers a straightforward way to obtain the thermodynamically more stable trans,trans form.

Photochemical isomerization utilizes light energy to drive the conversion. By irradiating a solution of muconate isomers with light of a suitable wavelength, often in the presence of a photosensitizer, the cis double bonds can be converted to the trans configuration. While this method provides a high degree of control, its scalability and energy requirements are important considerations for industrial applications.

Biodegradation and Catabolic Fate of Trans,trans Muconate in Model Biological Systems

Microbial Degradation Mechanisms and Pathways

trans,trans-Muconate is a key intermediate in the aerobic breakdown of aromatic compounds by various microorganisms. asm.orgasm.org Its formation and subsequent degradation are central to the ortho-cleavage pathway, one of the primary mechanisms bacteria and fungi use to catabolize these often-recalcitrant molecules. unesp.brrsc.org

Involvement in Ortho- and Meta-Cleavage Pathways of Aromatic Compounds

The ortho-cleavage pathway, also known as the β-ketoadipate pathway, is a critical route for the degradation of aromatic compounds. unesp.brrsc.org In this pathway, catechol and protocatechuate, which are common intermediates derived from a wide range of aromatic substrates, undergo ring cleavage by dioxygenases. unesp.brrsc.org Specifically, catechol 1,2-dioxygenase cleaves catechol to produce cis,cis-muconate (B1241781). unesp.brresearchgate.net This isomer can then be converted to other isomers, including this compound, which is further metabolized. researchgate.netasm.org

The meta-cleavage pathway represents an alternative route for aromatic catabolism. unesp.br It involves the cleavage of the aromatic ring adjacent to the hydroxyl groups of catechol, a reaction catalyzed by catechol 2,3-dioxygenase, leading to the formation of 2-hydroxymuconic semialdehyde. rsc.org While this compound is primarily associated with the ortho-cleavage pathway, the intricate network of microbial metabolism can sometimes involve crosstalk between these pathways.

Biotransformation of Substituted Aromatic Compounds via Muconate Intermediates

Many substituted aromatic compounds are also degraded via muconate intermediates. For instance, the degradation of chloroaromatic compounds often proceeds through a modified ortho-cleavage pathway. asm.orgnih.gov Chlorocatechols, formed from the initial transformation of chloroaromatics, are cleaved to form chloromuconates. asm.orgresearchgate.net These intermediates are then subject to enzymatic reactions that result in the elimination of the chlorine substituent and the formation of dienolactones, which are subsequently channeled into the central metabolism. asm.orgresearchgate.net

For example, the degradation of 3-chlorocatechol (B1204754) yields 2-chloro-cis,cis-muconate (B1241311). asm.org Similarly, the metabolism of dichlorotoluenes can proceed through dichloromethylcatechols, which are then converted to the corresponding substituted muconates. nih.gov The specific nature of the substituent on the aromatic ring influences the precise enzymatic steps and the resulting intermediates in the pathway.

Enzymatic Steps in Muconate Catabolism

The catabolism of this compound and its isomers involves a series of well-defined enzymatic reactions that ultimately lead to intermediates of central metabolic pathways like the citric acid cycle. wikipedia.org

Role of Muconate Cycloisomerases and Subsequent Dienelactone Transformations

Muconate cycloisomerases are key enzymes in the degradation of muconate. nih.govnih.gov These enzymes catalyze the conversion of cis,cis-muconate to muconolactone. nih.govwikipedia.org In the case of substituted muconates, such as chloromuconates, specialized chloromuconate cycloisomerases catalyze the cycloisomerization reaction, which is often coupled with dehalogenation to form a dienelactone. asm.orgnih.gov For instance, 2-chloro-cis,cis-muconate can be converted to trans-dienelactone by some chloromuconate cycloisomerases. nih.gov

The resulting dienolactones are then acted upon by dienelactone hydrolases. asm.org These enzymes catalyze the hydrolytic cleavage of the lactone ring to produce maleylacetate (B1240894). asm.org

Identification of Downstream Metabolic Products and Cycles

Maleylacetate, the product of dienelactone hydrolysis, is a key downstream metabolite. asm.org It is subsequently reduced by maleylacetate reductase to yield β-ketoadipate. asm.org β-ketoadipate is a central intermediate that is then converted to succinyl-CoA and acetyl-CoA, which can directly enter the citric acid cycle for energy production and biosynthesis. wikipedia.org

In some pathways, such as the one for protocatechuate degradation, 3-carboxy-cis,cis-muconate (B1244389) is formed, which is then cycloisomerized to 3-carboxy-muconolactone. ontosight.aitandfonline.com This is subsequently decarboxylated to form β-ketoadipate enol-lactone. tandfonline.com

Studies on Aldehyde Derivatives Metabolism

The metabolism of aldehyde derivatives is a significant area of study due to the reactivity and potential toxicity of these compounds. acs.org In the context of aromatic degradation, aldehyde intermediates can be formed, such as 2-hydroxymuconic semialdehyde in the meta-cleavage pathway. rsc.org

Another relevant aldehyde is 2-aminomuconate semialdehyde. np-mrd.org This compound can be enzymatically converted to 2-aminomuconic acid by 2-aminomuconate-semialdehyde dehydrogenase. np-mrd.org It is also formed from the decarboxylation of 2-amino-3-carboxymuconate-6-semialdehyde. np-mrd.org The study of these aldehyde-metabolizing enzymes and their pathways is crucial for understanding the complete breakdown of complex aromatic structures.

Biochemical Pathways of trans,trans-Muconaldehyde in Mammalian Liver Cytosol Models

The catabolism of trans,trans-muconaldehyde, a reactive α,β-unsaturated dialdehyde (B1249045), within mammalian liver cytosol involves a complex interplay of enzymatic oxidation and reduction reactions. nih.gov This metabolite, notably formed from the ring-opening of benzene (B151609) oxide, is processed through pathways primarily governed by dehydrogenases. cdc.govresearchgate.net In vitro studies using mouse liver soluble fractions and purified enzymes have elucidated the principal biochemical routes for its transformation. nih.govnih.gov

The metabolic fate of trans,trans-muconaldehyde is largely dictated by the activity of NAD(P)+-dependent dehydrogenases, including aldehyde dehydrogenase (ALDH), alcohol dehydrogenase (ADH), and aldehyde reductase (AKR1A4). nih.govnih.gov These enzymes catalyze both oxidative and reductive conversions.

The oxidative pathway involves the sequential oxidation of the aldehyde functional groups. In the presence of NAD+ and aldehyde dehydrogenase, trans,trans-muconaldehyde is oxidized to a mono-carboxylic acid intermediate. nih.gov This intermediate can be further oxidized to the dicarboxylic acid, trans,trans-muconic acid. nih.gov Studies using a DBA/2J mouse liver soluble fraction supplemented with NAD+ confirmed the formation of this monoacid derivative, which was subsequently metabolized to trans,trans-muconic acid. nih.gov

Concurrently, reductive pathways play a significant role in the metabolism of trans,trans-muconaldehyde in the liver. nih.gov In mouse liver, the primary enzyme responsible for this reduction is the NADH-dependent alcohol dehydrogenase (Adh1), with the NADPH-dependent aldehyde reductase AKR1A4 also contributing. nih.gov This reductive metabolism leads to the formation of a primary mono-reduced metabolite, 6-hydroxy-trans,trans-2,4-hexadienal, and a secondary di-reduced product, 1,6-dihydroxy-trans,trans-2,4-hexadiene. nih.gov

Interestingly, studies combining both ALDH and ADH revealed a more complex metabolic interaction. nih.gov In systems containing both dehydrogenases, a novel metabolite was identified as a major product regardless of the initial cofactor (NAD+ or NADH). nih.gov This product was determined to be a hydroxy/acid derivative of trans,trans-muconaldehyde. nih.gov Its formation suggests a pathway involving an initial reduction of trans,trans-muconaldehyde to its hydroxy/aldehyde derivative, which is then subsequently oxidized by ALDH to the corresponding hydroxy/acid. nih.gov The formation of this metabolite has also been confirmed in incubations of trans,trans-muconaldehyde with rat hepatocytes. nih.gov

Characterization of Aldehyde and Carboxylic Acid Intermediates

The biotransformation of trans,trans-muconaldehyde in liver cytosol models yields several distinct aldehyde and carboxylic acid intermediates, which have been isolated and characterized using chromatographic and spectroscopic techniques. nih.govnih.gov

Oxidative Intermediates: The primary product of mono-oxidation, catalyzed by ALDH, is an intermediate possessing both an aldehyde and a carboxylic acid functional group. nih.gov This compound, identified as 6-oxo-trans,trans-2,4-hexadienoic acid, exhibits polarity between that of the parent dialdehyde (trans,trans-muconaldehyde) and the final diacid (trans,trans-muconic acid). cdc.govnih.gov Mass spectral analysis of this intermediate isolated from incubation mixtures containing purified yeast ALDH indicated a molecular weight of 126 and an empirical formula of C6H6O3. nih.gov Further oxidation of this monoacid leads to the formation of trans,trans-muconic acid, the fully oxidized dicarboxylic acid product. nih.gov

Reductive Intermediates: Reductive metabolism, primarily driven by ADH and aldehyde reductase, produces alcohol derivatives. The primary reduced metabolite identified via HPLC is 6-hydroxy-trans,trans-2,4-hexadienal, a mono-reduced alcohol/aldehyde. nih.gov Further reduction yields the di-reduced product, 1,6-dihydroxy-trans,trans-2,4-hexadiene. nih.gov

Hybrid Intermediates: A significant intermediate formed through a combination of reductive and oxidative steps is the hydroxy/acid derivative of trans,trans-muconaldehyde. nih.gov This metabolite, confirmed as 6-hydroxy-trans,trans-2,4-hexadienoic acid, was identified in systems containing both ADH and ALDH and in rat hepatocytes. nih.govcdc.gov Its identity was confirmed by co-chromatography with a synthetic standard and by GC/MS analysis after derivatization. nih.gov The pathway to this metabolite involves the initial ADH-mediated reduction of one aldehyde group to an alcohol, followed by the ALDH-mediated oxidation of the remaining aldehyde group to a carboxylic acid. nih.gov

The following tables summarize the key enzymes and metabolic intermediates involved in the cytosolic catabolism of trans,trans-muconaldehyde.

Table 1: Key Enzymes in trans,trans-Muconaldehyde Metabolism in Mouse Liver Cytosol

| Enzyme | Class | Cofactor | Vmax (nmol/min/mg) | Km (µM) | Inhibitor |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (Adh1) | Reductase | NADH | 2141 +/- 500 | 11 +/- 4 | Pyrazole |

| Aldehyde Reductase (AKR1A4) | Reductase | NADPH | 115 | 15 +/- 2 | Not inhibited by Pyrazole |

| Aldehyde Dehydrogenase (ALDH) | Oxidase | NAD+ | 604 - 1227* | 0.48 - 3.2* | - |

Data from purified yeast aldehyde dehydrogenase as a model. nih.gov

Table 2: Characterized Intermediates of trans,trans-Muconaldehyde Catabolism

| Intermediate Name | Chemical Class | Metabolic Step |

|---|---|---|

| 6-oxo-trans,trans-2,4-hexadienoic acid | Aldehyde, Carboxylic Acid | Mono-oxidation |

| trans,trans-Muconic acid | Dicarboxylic Acid | Di-oxidation |

| 6-hydroxy-trans,trans-2,4-hexadienal | Alcohol, Aldehyde | Mono-reduction |

| 1,6-dihydroxy-trans,trans-2,4-hexadiene | Diol | Di-reduction |

Enzymology of Trans,trans Muconate Interconverting and Modifying Enzymes

Characterization of Key Biosynthetic Enzymes

Catechol 1,2-Dioxygenases (e.g., CatA)

Catechol 1,2-dioxygenases (CatA) are critical enzymes in the ortho-cleavage pathway of catechol, a central intermediate in the degradation of aromatic compounds. oup.commdpi.com They catalyze the dioxygenation and subsequent cleavage of the catechol ring to form cis,cis-muconate (B1241781). oup.comgoogle.com This reaction is a key step in many engineered pathways for muconic acid production. tandfonline.com

These enzymes are typically non-heme iron-containing dioxygenases. The catalytic mechanism involves the binding of the catechol substrate and molecular oxygen to the active site iron, followed by an oxidative cleavage of the aromatic ring. The activity of CatA can be influenced by various factors, including pH, temperature, and the presence of inhibitors. For instance, a CatA from Stenotrophomonas maltophilia strain KB2 showed maximal activity at pH 8.0 and 40°C. researchgate.net

The substrate specificity of CatA enzymes can vary. While catechol is the primary substrate, some CatA enzymes can also act on substituted catechols, such as methyl derivatives, albeit with different efficiencies. researchgate.net This property can be harnessed for the production of substituted muconic acids.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | K_m (µM) for Catechol | V_max (U/mg) for Catechol |

| Stenotrophomonas maltophilia KB2 | 8.0 | 40 | 12.8 | 1218.8 |

| Pseudomonas chlororaphis UFB2 | 7.5 | 30 | 35.76 | 16.67 µM/min |

| Blastobotrys raffinosifermentans | 7.5 | N/A | 4 | 15.6 s⁻¹ (k_cat) |

Table 1: Kinetic parameters of Catechol 1,2-Dioxygenases from different microbial sources. mdpi.comresearchgate.netnih.gov

Protocatechuate Decarboxylases (e.g., AroY) and 3-Dehydroshikimate Dehydratases (e.g., AsbF)

Alternative biosynthetic routes to trans,trans-muconate often leverage enzymes that can convert intermediates of the common aromatic amino acid biosynthesis pathway. One such pathway involves the conversion of 3-dehydroshikimate (DHS), a key intermediate in the shikimate pathway. google.commdpi.com

3-Dehydroshikimate dehydratases (like AroZ from Klebsiella pneumoniae and the functionally similar AsbF) catalyze the dehydration of DHS to produce protocatechuate (PCA). google.comgoogle.comnih.gov Subsequently, protocatechuate decarboxylases (e.g., AroY from K. pneumoniae) catalyze the non-oxidative decarboxylation of PCA to form catechol. google.comnih.gov This catechol can then be converted to cis,cis-muconate by catechol 1,2-dioxygenase. google.comgoogle.com The expression of these heterologous enzymes in a host organism like E. coli or Saccharomyces cerevisiae allows for the production of muconic acid from renewable feedstocks like glucose. nih.govasm.org

Characterization of Key Degradative and Biotransforming Enzymes

The enzymatic machinery for degrading and modifying this compound is equally important, both in natural catabolic pathways and for biotechnological applications, such as the production of adipic acid.

Muconate Cycloisomerases (e.g., CatB) and Their Substrate Specificity

Muconate cycloisomerases (CatB) are key enzymes in the β-ketoadipate pathway, catalyzing the cycloisomerization of cis,cis-muconate to (+)-muconolactone. ucsf.eduenzyme-database.org These enzymes require a manganese ion (Mn²⁺) for their activity. enzyme-database.org While their primary substrate is cis,cis-muconate, they exhibit a degree of substrate promiscuity.

Studies on muconate cycloisomerases from various bacteria, including Pseudomonas putida and Arthrobacter sp., have revealed their ability to transform substituted muconates. For example, the enzyme from Arthrobacter sp. BA-5-17 shows high activity towards both cis,cis-muconate and 3-methyl-cis,cis-muconate. oup.com In contrast, its activity on 2-methyl-cis,cis-muconate is significantly lower. oup.com The enzyme from P. putida can transform 3-fluoro- and both 2- and 3-methyl-cis,cis-muconate with high efficiency. nih.gov However, it does not act on 2-fluoro-, 2-chloro-, 3-chloro-, or 2,4-dichloro-cis,cis-muconate. nih.gov

The stereochemistry of the reaction is also a key feature, with different families of muconate cycloisomerases catalyzing syn or anti addition, leading to different stereoisomers of the product. ucsf.edu This specificity is determined by the structural arrangement of the active site. ucsf.edu

| Substrate | Relative Specificity Constant (k_cat/K_m) for Arthrobacter sp. BA-5-17 MC |

| cis,cis-Muconate | 100 |

| 3-Methyl-cis,cis-muconate | 110 |

| 2-Methyl-cis,cis-muconate | 1.1 |

Table 2: Substrate specificity of muconate cycloisomerase from Arthrobacter sp. BA-5-17. oup.com

Enoate Reductases in Muconate Hydrogenation

Enoate reductases are flavoenzymes that catalyze the reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids, using NAD(P)H as a cofactor. mdpi.comaiche.org These enzymes are of significant interest for the biocatalytic hydrogenation of muconic acid to adipic acid, a key precursor for nylon production. aiche.orgnih.gov This enzymatic step offers a green alternative to traditional chemical hydrogenation processes. mdpi.com

Enoate reductases from various microorganisms, such as Clostridium acetobutylicum and Bacillus coagulans, have been shown to hydrogenate muconic acid. mdpi.comresearchgate.net However, muconic acid is often a non-native substrate, and these enzymes may exhibit higher activity towards aromatic carboxylic acids like cinnamic acid. aiche.org Consequently, protein engineering efforts are underway to improve the activity of enoate reductases towards muconic acid. aiche.org A significant challenge for in vivo applications is the oxygen sensitivity of many enoate reductases, which can conflict with the aerobic conditions often required for cell growth. mdpi.comresearchgate.net

Aldehyde Dehydrogenases Involved in Muconaldehyde Metabolism

trans,trans-Muconaldehyde is a reactive α,β-unsaturated dialdehyde (B1249045) that can be formed as a metabolite. Its further metabolism is carried out by aldehyde dehydrogenases (ALDHs). nih.govnih.gov These enzymes, which are part of a large and diverse family, catalyze the oxidation of aldehydes to their corresponding carboxylic acids, typically using NAD⁺ as a cofactor. nih.govtandfonline.com

Purified yeast aldehyde dehydrogenase has been shown to oxidize trans,trans-muconaldehyde in a biphasic manner, indicating complex kinetics. nih.gov The initial oxidation product is the monocarboxylic acid derivative, which can be further oxidized to trans,trans-muconic acid. nih.gov The metabolism of trans,trans-muconaldehyde can also involve both oxidative and reductive steps, with alcohol dehydrogenases (ADHs) capable of reducing the aldehyde groups to hydroxyl groups. nih.gov This interplay between ALDH and ADH can lead to the formation of a novel hydroxy/acid derivative of muconate. nih.gov

| Enzyme | Substrate | Apparent K_m (µM) | V_max (nmol/min/mg protein) |

| Yeast Aldehyde Dehydrogenase | trans,trans-Muconaldehyde | 0.48 | 604 |

| Yeast Aldehyde Dehydrogenase | trans,trans-Muconaldehyde | 3.2 | 1227 |

Table 3: Biphasic kinetics of yeast aldehyde dehydrogenase with trans,trans-muconaldehyde as a substrate. nih.gov

Advanced Kinetic and Mechanistic Investigations of Enzyme Reactions

The enzymes responsible for the conversion of muconate isomers, primarily muconate cycloisomerases (also known as muconate lactonizing enzymes, MLEs), belong to the mechanistically diverse enolase superfamily. nih.govpnas.org Members of this superfamily catalyze various reactions, but they share a common initial step: the abstraction of a proton from a carbon adjacent to a carboxylate group, assisted by a divalent metal ion (usually Mg²⁺), to form an enediolate intermediate. nih.govwisc.edu The specific reaction that follows is determined by the unique active site architecture of each enzyme. wisc.edu

For muconate cycloisomerase, the reaction is a reversible cycloisomerization that converts cis,cis-muconate to (4S)-muconolactone as part of the β-ketoadipate pathway. nih.govwikipedia.org The mechanism proceeds via the formation of a metal-stabilized enol/enolate intermediate. asm.orgresearchgate.net A critical lysine (B10760008) residue, Lys169 in Pseudomonas putida muconate cycloisomerase, acts as a general acid/base catalyst. wisc.eduasm.orgresearchgate.net This lysine residue delivers a proton to the enolate intermediate to yield the final lactone product. nih.govasm.org The formation of this enolate intermediate is considered the rate-limiting step in the catalytic cycle. wikipedia.org

Studies have revealed two distinct stereochemical mechanisms for this cycloisomerization. nih.gov While both enzyme families produce the same (4S)-muconolactone, they achieve this through different means. The positioning of the substrate within the active site differs, leading to the distal carboxylate group attacking the same face of the proximal double bond. nih.gov However, the conserved lysine catalyst is located on opposite faces of the substrate's double bond in the two families, resulting in the delivery of a proton to opposite faces of the enolate intermediate, thus explaining the different stereochemical courses (syn- and anti-cycloisomerization). nih.govwikipedia.org

Kinetic analyses of muconate cycloisomerases from various bacterial sources have been performed to understand their substrate specificity. The muconate cycloisomerase (CatB) from Pseudomonas putida shows high efficiency for its native substrate, cis,cis-muconate, but is significantly less active with chlorinated versions of the molecule. nih.gov In contrast, another cycloisomerase from Pseudomonas sp. MT1 (MCI salC) shows a preference for 3-methyl- and 3-chloromuconate over the unsubstituted muconate. asm.org This highlights the natural diversity and specialization of these enzymes. For example, while the CatB enzyme from P. putida transforms 3-chloro-cis,cis-muconate (B1234730) into the bacteriotoxic compound protoanemonin (B48344), chloromuconate cycloisomerases convert it into cis-dienelactone (B1242186) through a dehalogenation reaction. nih.govasm.orgasm.org

Table 1: Kinetic Parameters of Muconate Cycloisomerases for Various Substrates

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source |

|---|---|---|---|---|---|

| P. putida Muconate Cycloisomerase (CatB) | cis,cis-Muconate | 9.1 | 105 | 11.5 | nih.gov |

| 3-Chloro-cis,cis-muconate | 180 | 0.4 | 0.0022 | ||

| 2-Chloro-cis,cis-muconate | 25 | 0.003 | 0.00012 | ||

| 2,4-Dichloro-cis,cis-muconate | 28 | 0.007 | 0.00025 | ||

| Pseudomonas sp. MT1 Muconate Cycloisomerase (MCIsalC) | cis,cis-Muconate | 120 | 1.8 | 0.015 | asm.org |

| 3-Methylmuconate | 13 | 10.5 | 0.81 | ||

| 3-Chloromuconate | 25 | 12.5 | 0.5 |

Directed Evolution and Protein Engineering for Altered Catalytic Properties

The distinct substrate specificities and reaction outcomes between muconate cycloisomerases and chloromuconate cycloisomerases make them excellent subjects for studies in directed evolution and protein engineering. nih.govnih.gov These studies aim to understand the molecular basis of their catalytic differences and to engineer enzymes with novel or enhanced properties. researchgate.net

Researchers have successfully altered the catalytic profile of muconate cycloisomerase from Pseudomonas putida through site-directed mutagenesis. nih.gov By substituting amino acids in the active site of the P. putida enzyme with those found in corresponding positions in chloromuconate cycloisomerases, variants with significantly improved activity towards chlorinated substrates have been created. nih.gov For instance, the A271S variant showed a 27-fold increase in the specificity constant (kcat/Km) for 3-chloro-cis,cis-muconate, while the I54V variant showed a 22-fold increase. nih.gov These kinetic improvements, however, were not sufficient to switch the reaction product from protoanemonin to cis-dienelactone, indicating that the evolution of dehalogenation activity is a complex process involving multiple changes. nih.gov

Further experiments revealed that mutations could also influence the direction of cycloisomerization for substrates like 2-chloro-cis,cis-muconate (B1241311). While the wild-type enzyme produces a mixture of (+)-2-chloro- and (+)-5-chloromuconolactone, certain variants exhibited a strong preference for one product over the other. nih.gov This demonstrates that specific amino acid residues play a crucial role in orienting the substrate within the active site, thereby dictating the reaction's regioselectivity. nih.gov

The structural basis for these functional differences has also been investigated. Comparison of muconate lactonizing enzymes (MLEs) and chloro-muconate lactonizing enzymes (Cl-MLEs) revealed a larger active site cavity and increased flexibility in Cl-MLEs. rcsb.org This flexibility, resulting from changes like a threonine-to-glycine substitution, may be necessary to allow for the rotation of the lactone intermediate, a proposed step in the dehalogenation mechanism. rcsb.orgresearchgate.net Engineering a Thr52Gly mutation in the Pseudomonas MLE resulted in a largely inactive enzyme, but activity could be partially restored with a second mutation (Phe103Ser), highlighting the co-evolution of interacting residues to support a new function. rcsb.org

These engineering efforts not only provide valuable insights into enzyme structure-function relationships but also pave the way for creating custom biocatalysts for environmental remediation and green chemistry applications. researchgate.netrsc.org The ability to rationally redesign enzymes or use directed evolution to select for desired traits is a powerful tool for developing novel metabolic pathways. researchgate.net

Table 2: Effects of Site-Directed Mutagenesis on the Specificity Constant (kcat/Km) of P. putida Muconate Cycloisomerase

| Enzyme Variant | Substrate | kcat/Km (s⁻¹µM⁻¹) | Fold Increase vs. Wild-Type | Source |

|---|---|---|---|---|

| Wild-Type | 3-Chloro-cis,cis-muconate | 0.0022 | - | nih.gov |

| I54V | 0.048 | 22 | ||

| A271S | 0.059 | 27 | ||

| I54V-F329I | 0.019 | 8.6 | ||

| Wild-Type | 2,4-Dichloro-cis,cis-muconate | 0.00025 | - | nih.gov |

| F329I | 0.00095 | 3.8 | ||

| I54V-F329I | 0.00085 | 3.4 |

Trans,trans Muconate As a Fundamental Research Platform Chemical

Precursor in Laboratory-Scale Bio-based Chemical Synthesis Research

The rigid, linear structure of trans,trans-muconate makes it an ideal starting material for the synthesis of commercially important chemicals that are traditionally derived from petrochemical sources. Researchers are actively exploring bio-based routes to these chemicals, with this compound serving as a key intermediate.

Adipic acid is a crucial monomer in the production of nylon 6,6 and other polymers. The catalytic hydrogenation of this compound to adipic acid represents a promising green alternative to the conventional industrial process.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Key Findings | Citation |

|---|---|---|---|---|---|

| 5% Pt/C | Water | 50-70 | 4 | Complete conversion of trans,trans-muconic acid to adipic acid was achieved. A kinetic model suggested a two-step hydrogenation process. mdpi.com | mdpi.com |

| 5% Pd/AC | Water | 70 | 1 | Full conversion and yield to adipic acid were obtained in 60 minutes. The reaction was found to be faster with trans,trans-muconic acid compared to its sodium salt. cardiff.ac.uk | cardiff.ac.uk |

| 5% Pt/C | Water | 60 | 4 | The catalyst demonstrated high conversion and selectivity (>99%) and was considered for detailed kinetic studies. unimi.it | unimi.it |

Research has focused on optimizing reaction conditions and understanding the reaction mechanism. Studies have shown that the hydrogenation proceeds through a mono-unsaturated intermediate, trans-2-hexenedioic acid, which is then further hydrogenated to adipic acid. mdpi.comresearchgate.net Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, have been developed to describe the reaction rates and have provided insights into the adsorption and reaction steps on the catalyst surface. mdpi.comaidic.it The use of the more stable trans,trans-isomer simplifies these kinetic studies by avoiding competing isomerization reactions. aidic.it

Terephthalic acid is a primary component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic. The Diels-Alder reaction of this compound with a suitable dienophile offers a bio-based route to terephthalic acid and its esters.

The trans,trans-isomer of muconic acid is the required configuration for the Diels-Alder reaction. technologypublisher.comosti.gov Research has demonstrated the successful reaction of this compound with dienophiles like ethylene (B1197577) and acetylene (B1199291) to form cyclohexene (B86901) dicarboxylic acid derivatives, which can then be aromatized to terephthalic acid or its esters. technologypublisher.comgoogle.com

| Dienophile | Catalyst/Conditions | Product | Key Findings | Citation |

|---|---|---|---|---|

| Ethylene | Silicotungstic acid, 200°C | Diethyl terephthalate | A two-step process involving esterification followed by a Diels-Alder reaction and subsequent dehydrogenation achieved a total yield of 80.6%. researchgate.net | researchgate.net |

| Acetylene | DMSO or salt solutions | Terephthalic acid | A cost-effective method for isomerizing cis,cis-muconic acid to the trans,trans-isomer, which can then react with acetylene without purification. technologypublisher.com | technologypublisher.com |

| Ethylene | Various solvents (e.g., methanol (B129727), THF), Pd/C for aromatization | Dimethyl terephthalate | High conversion (77-100%) and yield (70-98%) in the cycloaddition step. The crude product could be used directly in the subsequent aromatization. osti.gov | osti.gov |

Hydrogenation Studies for the Production of Adipic Acid and Related Derivatives

Monomer in Enzymatic Polymerization Research

The use of enzymes as catalysts in polymerization reactions offers a green and sustainable alternative to traditional chemical methods. This compound and its derivatives are being explored as monomers in these enzymatic processes to create novel bio-based polyesters.

Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the polycondensation of this compound derivatives with various diols. mdpi.com This approach allows for the synthesis of well-defined unsaturated polyesters with minimal side reactions, such as isomerization or cross-linking. mdpi.com The presence of the double bonds in the polymer backbone, inherited from the muconate monomer, provides sites for subsequent functionalization, opening up possibilities for creating materials with tailored properties for applications like unsaturated polyester (B1180765) resins and photosensitive coatings. mdpi.comnih.gov

Research in this area also focuses on understanding the fundamental mechanisms of enzyme catalysis in polymerization. nih.gov The structure of the muconate monomer, including the configuration of its double bonds, has been shown to play a significant role in the enzymatic reaction mechanism. mdpi.comnih.gov The enzyme-catalyzed polycondensation typically involves the formation of an enzyme-substrate complex, followed by reaction with a co-monomer (a diol) to form a dimer and release the enzyme. mdpi.com This step-growth polymerization process continues, building up the polyester chain. mdpi.com

Development of Bio-based Unsaturated Polyesters and Oligoesters

Fundamental Research in Coordination Polymers and Metal-Organic Frameworks

The dicarboxylate functionality of this compound makes it an excellent ligand for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable structures, porosity, and potential applications in areas such as gas storage, separation, and catalysis. tandfonline.com

This compound has been used as a linker to synthesize a variety of CPs and MOFs with different metal ions, including zinc, copper, nickel, cobalt, and aluminum. mdpi.comresearchgate.netrsc.orgbohrium.com The length and rigidity of the this compound linker influence the resulting framework's architecture. For instance, it has been used to create isoreticular expansions of existing MOF structures, such as the expansion of aluminum fumarate (B1241708) to form MIL-53-muc. rsc.orghhu.de This new material, with its one-dimensional pores and high surface area, has shown promise as an adsorbent for heat transformation applications. rsc.org

Synthesis and Structural Characterization of Metal-Muconate Frameworks

This compound, a linear dicarboxylate molecule, has emerged as a significant organic linker in the construction of metal-organic frameworks (MOFs). These frameworks, built from metal ions or clusters connected by organic ligands, exhibit high porosity and crystallinity. springerprofessional.de The synthesis of metal-muconate frameworks typically involves solvothermal or hydrothermal methods, where the metal salt and trans,trans-muconic acid are heated in a solvent, often with a modulator to control the reaction. mdpi.comnih.gov

A notable example is the synthesis of a zirconium-based muconate MOF (Muc-Zr MOF), which is isostructural to the well-known UiO-66 framework. mdpi.com This synthesis was achieved by reacting zirconium tetrachloride (ZrCl₄) and trans,trans-muconic acid in dimethylformamide (DMF) at 150°C for 24 hours. mdpi.com Similarly, aluminum-based muconate MOFs have been created, such as MIL-53-muc, which is isostructural to aluminum terephthalate (Al-MIL-53-BDC). researchgate.net This framework is constructed from chains of aluminum-containing octahedra linked by the muconate dianions. researchgate.net Researchers have also synthesized iron(III) muconate MOFs, which can form either rigid structures with small pores or highly flexible porous matrices. acs.orgresearchgate.net

The structural characterization of these materials is crucial for understanding their properties and potential applications. Standard analytical techniques are employed to elucidate their composition, structure, and morphology.

X-ray Diffraction (XRD) : Single-crystal and powder XRD are fundamental techniques used to determine the crystal structure, confirming the formation of the desired framework and its network topology. springerprofessional.deresearchgate.net For instance, XRD studies confirmed the diamondoid lattice of a magnesium formate (B1220265) framework and were used to analyze the framework's contraction and expansion upon interaction with different guest molecules. nih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to verify the coordination of the carboxylate groups of the muconate linker to the metal centers. ekb.eg In the Muc-Zr MOF, infrared spectroscopy identified bands related to the C-O bonds of the trans,trans-muconic acid, confirming its integration into the framework. mdpi.com

Thermogravimetric Analysis (TGA) : TGA is employed to assess the thermal stability of the frameworks and to study the loss of guest solvent molecules from the pores. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) : SEM is used to investigate the morphology and crystal size of the synthesized MOF particles. researchgate.net

The table below summarizes the synthesis and structural details of selected metal-muconate frameworks based on research findings.

Investigation of Physicochemical Properties for Advanced Materials Research

The unique structural characteristics of metal-muconate frameworks give rise to distinct physicochemical properties that are of significant interest for advanced materials research. The ability to tune these properties by selecting different metal ions and synthesis conditions makes this compound a versatile platform chemical. nih.gov Key properties investigated include porosity, surface area, thermal stability, and host-guest interactions.

The high porosity and large specific surface area of these materials are among their most important features. springerprofessional.de For example, the aluminum-based MIL-53-muc exhibits a high BET specific surface area of 1750 m²/g. researchgate.net A porous coordination polymer based on iron muconate was found to have a developed surface area of 512.1 m²/g and a pore volume of approximately 0.48 cm³/g. researchgate.net These properties are crucial for applications involving adsorption and storage.

The investigation of these properties has revealed their potential in several areas of advanced materials research:

Gas Adsorption and Separation : The porous nature of muconate-based MOFs makes them promising candidates for gas storage and separation. A comparative study highlighted the potential of a Zr-muconate MOF for the capture of carbon dioxide and ethanol (B145695) vapor. mdpi.com Its larger micropores, compared to other MOFs in the study, influence its gas sorption behavior. mdpi.com

Heat Transformation : The aluminum-muconate framework, MIL-53-muc, has been identified as a promising adsorbent for methanol. researchgate.net It displays a high methanol uptake capacity of about 0.5 g/g and stability over numerous ad/desorption cycles, making it suitable for adsorption-based heat pumps and chillers, particularly for sub-zero temperature applications. researchgate.net

Luminescent Sensing : The inherent fluorescence properties of some MOFs can be harnessed for chemical sensing. nih.gov A luminescent hybrid material, Tb³⁺@UiO-66-SO₃H, which is a functionalized version of a zirconium MOF, has been developed as a highly sensitive and selective fluorescent probe for detecting trans,trans-muconic acid itself, which is a biomarker for benzene (B151609) exposure. nih.govrsc.org

The table below details some of the investigated physicochemical properties and their relevance to advanced materials research.

Advanced Analytical Methodologies for Trans,trans Muconate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of trans,trans-muconate, offering high-resolution separation from complex matrices and precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a widely adopted technique for the determination of this compound due to its versatility and sensitivity. besjournal.comresearchgate.net Method development typically involves optimizing several key parameters to achieve the desired separation and detection limits.

Mobile Phase and Column Selection: The choice of mobile phase and stationary phase (column) is critical. Reversed-phase columns, such as C18 and ODS, are frequently used for the separation of this compound. besjournal.comresearchgate.netnih.gov The mobile phase often consists of an aqueous component with an organic modifier like methanol (B129727) or acetonitrile (B52724) and an acid, such as acetic acid, perchloric acid, or formic acid, to control the pH and ensure the analyte is in its protonated form. besjournal.comnih.govresearchgate.netresearchgate.net For instance, a mobile phase of acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v) has been successfully used. besjournal.comnih.gov Another study utilized a mixture of water, methanol, and acetic acid (97:2:1, v/v/v) with a subsequent acetonitrile "spike" for elution. researchgate.net Ion-exclusion columns, like the Aminex HPX-87H, have also been employed to achieve complete chromatographic peak separation without interference from matrix components, which can be an issue with C18 columns. mdpi.com

Detection: UV detection is the most common method, with the maximum absorbance of this compound typically observed around 264 nm. besjournal.comunimi.it Diode array detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths, enhancing specificity. protocols.ioresearchgate.net

Sample Preparation: Sample preparation is a crucial step to remove interfering substances and concentrate the analyte. For biological samples like urine, solid-phase extraction (SPE) is a common and effective technique. researchgate.netresearchgate.netnih.gov Strong anion exchange (SAX) cartridges are often used for purification. researchgate.netmdpi.com Liquid-liquid extraction with solvents like diethyl ether or ethyl acetate (B1210297) has also been reported. nih.govresearchgate.net A newer, faster technique called micro-extraction by packed sorbent (MEPS) has been developed, offering a greener alternative to conventional SPE by using smaller solvent volumes. researchgate.netresearchgate.net

Method Validation: A robust HPLC method must be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 being desirable. besjournal.comnih.gov Recoveries in the range of 80%-120% are generally considered acceptable for complex matrices like urine. researchgate.net The LOD and LOQ determine the sensitivity of the method, with values as low as 0.11 µg·L⁻¹ and 0.36 µg·L⁻¹, respectively, being reported. mdpi.com

Table 1: Examples of HPLC Method Parameters for trans,trans-Muconate Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ODS (2) (5u) (Φ4.6 mm×150 mm) besjournal.com | Spherisorb C18 (150 mm x 4.6 mm i.d., 5 µm) nih.gov | Aminex HPX-87H ion exclusion mdpi.com |

| Mobile Phase | Acetic acid/tetrahydrofuran/methanol/water (1:2:10:87, v/v) besjournal.com | Glacial acetic acid-tetrahydrofuran-methanol-water (1:2:10:87, v/v) nih.gov | 0.01 mol·L⁻¹ sulfuric acid mdpi.com |

| Detection | UV at 264 nm besjournal.com | UV nih.gov | UV diode array detector mdpi.com |

| Linear Range | 0.10-10.00 μg/mL besjournal.com | 0.10 mg/L to 10.00 mg/L nih.gov | 5–500 μg·L⁻¹ mdpi.com |

| LOD | 0.10 µg/mL besjournal.com | 0.10 mg/L nih.gov | 0.11 µg·L⁻¹ mdpi.com |

| Recovery | > 90% besjournal.com | 95.1%-100.5% nih.gov | 85%–90% mdpi.com |

| Sample Pretreatment | Liquid-liquid extraction besjournal.com | Liquid-liquid extraction with diethyl ether nih.gov | Solid-phase extraction (Strata SAX cartridge) mdpi.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative. mdpi.com This derivatization step is a key part of the analytical workflow.

Derivatization: A common approach is to convert the carboxylic acid groups of this compound into esters, such as dimethyl esters. thaiscience.info This can be achieved using reagents like methanol in an acidic medium (e.g., HCl). thaiscience.info Another common derivatization technique is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comhmdb.ca

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of these volatile derivatives. thaiscience.infohmdb.ca The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification. thaiscience.info The use of a flame ionization detector (FID) is also possible for quantification. mdpi.comthaiscience.info

Method Performance: GC-based methods have demonstrated good accuracy and precision. For example, a GC/FID method for the analysis of the dimethyl ester derivative of this compound reported accuracies ranging from 98.0% to 99.6% with a relative standard deviation (RSD) of less than 2.5%. thaiscience.info The detection limit for this method was 0.75 μg/ml. thaiscience.info

Mass Spectrometric and Spectroscopic Techniques for Structural Elucidation

Mass spectrometry and spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) Approaches

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the analysis of this compound, particularly in complex biological matrices. healtheffects.orgnih.govhkbpublications.com

Ionization Techniques: Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of this compound, typically operating in the negative ion mode to deprotonate the carboxylic acid groups. healtheffects.orgnih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS adds another layer of specificity by selecting a specific precursor ion (the deprotonated this compound) and fragmenting it to produce characteristic product ions. healtheffects.orgnih.gov This technique, often referred to as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of detection. nih.gov For this compound, the transition of the precursor ion at m/z 141.1 to a product ion at m/z 96.9 is often monitored. hkbpublications.com

Method Sensitivity and Application: LC-MS/MS methods are capable of achieving very low detection limits, making them suitable for monitoring low levels of exposure to benzene (B151609). hkbpublications.comhkbpublications.com For instance, a method for the simultaneous determination of trans,trans-muconic acid and another benzene metabolite, S-phenylmercapturic acid, reported a limit of detection of 1 ng/ml for this compound. hkbpublications.comhkbpublications.com The use of isotopically labeled internal standards, such as [¹³C₆]trans,trans-muconic acid, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

Table 2: LC-MS/MS Parameters for trans,trans-Muconate Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Precursor Ion (m/z) | 141.1 hkbpublications.com |

| Product Ion (m/z) | 96.9 hkbpublications.com |

| Internal Standard | [¹³C₆]trans,trans-muconic acid nih.gov |

| Limit of Detection (LOD) | 1 ng/ml hkbpublications.comhkbpublications.com |

| Limit of Quantification (LOQ) | 5 ng/ml hkbpublications.comhkbpublications.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and connectivity of atoms within a molecule. mdpi.comjeolusa.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their chemical environment. For the dimethyl ester of this compound in chloroform-d, the ¹H NMR spectrum shows characteristic signals for the olefinic protons at approximately 7.32 and 6.20 ppm, and the methoxy (B1213986) protons at 3.78 ppm. mdpi.com

Two-Dimensional (2D) NMR: 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural insights by revealing correlations between protons and carbons. researchgate.net These experiments are particularly useful for distinguishing between different isomers of muconic acid and for identifying muconic acid-type structures in complex mixtures like oxidized lignins. researchgate.net The coupling constants between the olefinic protons can also help to confirm the trans configuration of the double bonds. researchgate.net

NMR in Structural Verification: NMR is often used to confirm the chemical structure of synthesized or isolated this compound and its derivatives. mdpi.comresearchgate.net For example, the structure of trans,trans-dimethyl muconate has been confirmed by ¹H NMR analysis. mdpi.com

Development of Robust Analytical Protocols for Complex Research Matrices and Reaction Monitoring

The development of robust analytical protocols is essential for obtaining reliable and reproducible results, especially when dealing with complex matrices such as fermentation broths or biological fluids. google.commdpi.com

Challenges in Complex Matrices: Fermentation broths, for instance, can contain a mixture of muconic acid isomers (cis,cis and cis,trans), as well as other by-products and media components. google.commdpi.com These can interfere with the analysis of this compound. Similarly, urine samples contain numerous endogenous compounds that can co-elute with the analyte of interest. researchgate.netmdpi.com

Strategies for Robust Protocols:

Selective Sample Preparation: As discussed earlier, effective sample preparation techniques like SPE and MEPS are crucial for removing interfering substances. researchgate.netmdpi.comresearchgate.net

Isomer Separation: Chromatographic methods must be optimized to separate the different isomers of muconic acid to ensure accurate quantification of the trans,trans isomer. protocols.ioresearchgate.netnrel.gov

Matrix Effect Mitigation: In LC-MS analysis, matrix effects (ion suppression or enhancement) can significantly impact quantification. hkbpublications.com The use of isotopically labeled internal standards is the gold standard for correcting for these effects. nih.gov Additionally, techniques like two-dimensional liquid chromatography (LC-LC) can be employed to further separate the analyte from matrix components. hkbpublications.com

Reaction Monitoring: In applications such as the production of this compound from renewable resources, analytical methods are needed to monitor the progress of the reaction. unimi.itgoogle.com This often involves the analysis of samples at different time points to determine the conversion of starting materials and the formation of products and by-products.

The development of such robust protocols ensures the accuracy and reliability of research findings related to this compound across its diverse fields of application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.